molecular formula C6H4F5N3O2 B2463209 1-(2,2-Difluoroethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid CAS No. 1600245-85-9

1-(2,2-Difluoroethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid

Cat. No.: B2463209
CAS No.: 1600245-85-9
M. Wt: 245.109
InChI Key: JPXGSCVSZAWGKJ-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid is a fluorinated triazole derivative with the molecular formula C5H3F5N3O2. This compound is notable for its unique structure, which includes both difluoroethyl and trifluoromethyl groups attached to a triazole ring. The presence of these fluorine atoms imparts distinct chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under thermal or catalytic conditions.

    Introduction of Fluorinated Groups: The difluoroethyl and trifluoromethyl groups are introduced through nucleophilic substitution reactions using appropriate fluorinated reagents.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole alcohols.

Scientific Research Applications

1-(2,2-Difluoroethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Difluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(2,2-Difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

1-(2,2-Difluoroethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid is unique due to the simultaneous presence of both difluoroethyl and trifluoromethyl groups. This dual fluorination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F5N3O2/c7-2(8)1-14-4(6(9,10)11)3(5(15)16)12-13-14/h2H,1H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXGSCVSZAWGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)N1C(=C(N=N1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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